molecular formula C16H13N5O4 B077569 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 14847-56-4

2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B077569
CAS No.: 14847-56-4
M. Wt: 339.31 g/mol
InChI Key: ZAIHMYMWUJGVFK-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. This compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties, making it useful in coloring materials such as textiles, leathers, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-4-nitrophenol using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is often purified through recrystallization or other suitable purification techniques to achieve the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
  • 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one chromium complex

Uniqueness

This compound is unique due to its specific azo structure, which imparts distinct chromophoric properties. Compared to similar compounds, it offers a balance of stability, color intensity, and compatibility with various substrates, making it highly valuable in industrial applications .

Properties

IUPAC Name

4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22/h2-9,15,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIHMYMWUJGVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860933
Record name 4-[(2-Hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14847-56-4
Record name 4-(2-Hydroxy-5-nitrophenylazo)-3-methyl-1-phenyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14847-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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